(1,2,4-Trimethylcyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,2,4-trimethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-4-5-10(3,7-11)9(2)6-8/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGYHIGUVRNVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400866 | |
| Record name | (1,2,4-trimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217733-74-8 | |
| Record name | (1,2,4-trimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,4 Trimethylcyclohexyl Methanol
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For (1,2,4-Trimethylcyclohexyl)methanol, this process involves identifying key bond disconnections that lead to logical precursors.
A primary disconnection can be made at the C-C bond between the cyclohexyl ring and the methanol (B129727) group. This leads to a (1,2,4-trimethylcyclohexyl) cation and a hydroxymethyl anion synthon. These synthons, in turn, correspond to practical chemical equivalents. For instance, the cyclohexyl cation could be derived from a corresponding halide or tosylate, and the hydroxymethyl anion from a protected formaldehyde (B43269) equivalent or a Grignard reagent derived from a halomethane.
Another strategic disconnection can be made within the trimethylated cyclohexane (B81311) ring itself. Breaking the ring at a strategic point can simplify the structure to acyclic precursors, which might be more readily available or easier to synthesize stereoselectively. For example, a 1,4-dicarbonyl relationship can be a key intermediate in the formation of six-membered rings. youtube.com
Key Synthetic Intermediates and Starting Materials
Based on the retrosynthetic analysis, several key intermediates and starting materials can be identified for the synthesis of this compound.
Key Intermediates:
1,2,4-Trimethylcyclohexanecarboxylic acid or its esters: These are direct precursors that can be reduced to the target alcohol. The carboxylic acid can be synthesized through various methods, including the carboxylation of a Grignard reagent derived from a 1-halo-1,2,4-trimethylcyclohexane.
1,2,4-Trimethylcyclohexanecarbaldehyde: This aldehyde can be reduced to the primary alcohol, this compound. The aldehyde itself can be prepared by the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative.
Substituted Cyclohexenes: A strategically substituted cyclohexene (B86901) can undergo hydroboration-oxidation to introduce the hydroxymethyl group with specific stereochemistry. For example, a methylene-substituted trimethylcyclohexane could be a viable precursor.
Trimethyl-substituted aromatic compounds: Aromatic precursors such as 1,2,4-trimethylbenzene (B165218) (pseudocumene) or related phenols and benzoic acids can be hydrogenated to the corresponding cyclohexyl derivatives.
Potential Starting Materials:
1,2,4-Trimethylbenzene (Pseudocumene): This is a readily available aromatic hydrocarbon that can be hydrogenated to form the trimethylcyclohexane ring system.
Camphor (B46023): This bicyclic monoterpene has a trimethyl-substituted six-membered ring and can be a chiral starting material for stereoselective syntheses.
Isophorone: This α,β-unsaturated cyclic ketone can be a versatile starting material for the construction of the trimethylcyclohexyl core through a series of conjugate additions and reductions.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through a variety of classical and modern synthetic routes, often involving hydrogenation, stereoselective methods, and specific catalyst systems.
Hydrogenation Strategies in Cyclohexylmethanol Synthesis
Hydrogenation is a crucial reaction for the synthesis of cyclohexylmethanol derivatives, particularly when starting from aromatic precursors. tum.dersc.orgresearchgate.net The choice of catalyst and reaction conditions is critical to achieve high yields and selectivities. oup.com
The catalytic hydrogenation of a corresponding aromatic precursor, such as a derivative of 1,2,4-trimethylbenzene, is a direct approach. tum.dersc.orgresearchgate.net The hydrogenation of the aromatic ring to a cyclohexane ring is typically carried out using catalysts like rhodium, ruthenium, or platinum under hydrogen pressure. tum.deoup.comnih.govrsc.org For instance, ruthenium-on-carbon or rhodium-on-alumina are effective catalysts for this transformation. rsc.orgoup.com The conditions, such as temperature, pressure, and solvent, need to be carefully controlled to ensure complete saturation of the aromatic ring without causing side reactions.
Alternatively, if the synthesis starts from a cyclohexene derivative, catalytic hydrogenation can be used to reduce the double bond. This is often a more facile reaction than aromatic hydrogenation and can be achieved under milder conditions using catalysts like palladium on carbon (Pd/C). youtube.com
Table 1: Comparison of Hydrogenation Strategies
| Strategy | Starting Material | Catalyst | Conditions | Advantages | Disadvantages |
| Aromatic Hydrogenation | 1,2,4-Trimethylbenzene derivative | Ru/C, Rh/Al2O3 | High H2 pressure, elevated temperature | Direct route to the cyclohexane core | Harsh conditions, potential for side reactions |
| Alkene Hydrogenation | Trimethylcyclohexene derivative | Pd/C, PtO2 | Low H2 pressure, room temperature | Mild conditions, high yields | Requires a pre-formed cyclohexene ring |
Stereoselective and Stereospecific Synthesis Approaches
The presence of multiple stereocenters in this compound makes stereoselective synthesis a significant challenge and a key area of research. nih.govmdpi.com The relative and absolute configuration of the three methyl groups and the hydroxymethyl group on the cyclohexane ring can lead to a variety of diastereomers and enantiomers.
Stereoselective Approaches:
Chiral Pool Synthesis: Starting from a readily available chiral molecule like camphor can provide a pre-existing stereochemical framework. Manipulating the functional groups of camphor while retaining the stereocenters can lead to the desired stereoisomer of this compound.
Asymmetric Hydrogenation: The use of chiral catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, can induce enantioselectivity in the hydrogenation of a prochiral precursor, such as a trimethyl-substituted cyclohexene or a related aromatic compound. rsc.orgacs.orgacs.org For example, rhodium complexes with ligands like BINAP or DIPAMP have been successfully used in the asymmetric hydrogenation of various substrates. rsc.orgacs.org
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone or the hydroboration of an alkene can proceed with high diastereoselectivity due to steric hindrance from the existing methyl groups on the cyclohexane ring.
Stereospecific Approaches:
Ring-Opening of Chiral Epoxides: A stereospecific synthesis can be designed starting from a chiral epoxide. The nucleophilic opening of the epoxide can proceed with a defined stereochemical outcome, setting the stereochemistry of two adjacent centers.
Diels-Alder Reaction: A highly stereospecific Diels-Alder reaction between a substituted diene and a dienophile can be employed to construct the cyclohexane ring with a high degree of stereocontrol. The stereochemistry of the starting materials directly dictates the stereochemistry of the product.
Catalyst Systems in this compound Synthesis
The choice of catalyst is paramount in the synthesis of this compound, influencing reaction rates, yields, and selectivities. ips.ac.rumatthey.com Both heterogeneous and homogeneous catalysts are employed, with the selection depending on the specific transformation.
Heterogeneous Catalysts:
Ruthenium-based catalysts: Ruthenium supported on materials like carbon (Ru/C) or alumina (B75360) (Ru/Al2O3) are highly effective for the hydrogenation of aromatic rings. rsc.orgresearchgate.netoup.com They often require high pressures and temperatures but are robust and can be recycled. Ruthenium nanoparticles supported on porous aromatic frameworks have also shown high activity in arene hydrogenation. ips.ac.ru
Rhodium-based catalysts: Rhodium on supports like alumina (Rh/Al2O3) or carbon is another excellent choice for aromatic hydrogenation, often operating under milder conditions than ruthenium. oup.com
Palladium and Platinum catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO2) are standard catalysts for the hydrogenation of alkenes and are less commonly used for the more demanding hydrogenation of aromatic rings. youtube.com
Homogeneous Catalysts:
Rhodium-phosphine complexes: For asymmetric hydrogenation, chiral rhodium complexes with phosphine ligands such as (R,R)-DIPAMP or (S,S)-Chiraphos are widely used. rsc.orgacs.orgacs.org These catalysts can achieve high enantiomeric excesses in the reduction of prochiral olefins.
Ruthenium-phosphine complexes: Chiral ruthenium-phosphine complexes are also powerful tools for asymmetric hydrogenation and can be used for a wide range of substrates.
Table 2: Catalyst Systems and Their Applications
| Catalyst System | Type | Application | Key Features |
| Ru/C | Heterogeneous | Aromatic Hydrogenation | High activity, requires harsh conditions |
| Rh/Al2O3 | Heterogeneous | Aromatic Hydrogenation | High activity, milder conditions than Ru |
| Pd/C | Heterogeneous | Alkene Hydrogenation | Mild conditions, high efficiency |
| [Rh(DIPAMP)(COD)]BF4 | Homogeneous | Asymmetric Hydrogenation | High enantioselectivity for specific substrates |
| Ru(BINAP)Cl2 | Homogeneous | Asymmetric Hydrogenation | Broad substrate scope, high enantioselectivity |
Novel Synthetic Pathways Exploration for this compound
The exploration of novel synthetic pathways for this compound is driven by the need for more efficient, sustainable, and stereoselective methods.
One promising area is the use of biocatalysis. Enzymes such as reductases and oxidases can offer unparalleled selectivity under mild reaction conditions. For instance, a genetically engineered yeast strain could potentially be used to perform a stereoselective reduction of a trimethyl-substituted cyclohexanone (B45756) precursor.
Another avenue of exploration involves the use of modern C-H activation/functionalization strategies. Directly converting a C-H bond on a trimethylcyclohexane scaffold to a C-OH or C-CH2OH group would represent a highly atom-economical approach. This could potentially be achieved using transition metal catalysts, such as those based on rhodium or palladium, in the presence of a suitable oxidant.
Flow chemistry is also emerging as a powerful tool for organic synthesis. The synthesis of this compound could be adapted to a continuous flow process, which can offer advantages in terms of safety, scalability, and reaction control, particularly for energetic reactions like hydrogenation.
Isomerism and Stereochemical Investigations of 1,2,4 Trimethylcyclohexyl Methanol
Configurational Isomerism: Enantiomers and Diastereomers
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In the case of (1,2,4-Trimethylcyclohexyl)methanol, this isomerism manifests as enantiomers and diastereomers due to the presence of multiple chiral centers.
The carbon atoms of the cyclohexane (B81311) ring at positions 1, 2, and 4 are chiral centers, as each is bonded to four different groups. The presence of these three stereocenters means that, according to the 2^n rule (where n is the number of chiral centers), there is a possibility of 2³ = 8 stereoisomers. These stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. researchgate.netgoogle.com
The relationship between these isomers can be complex. Each stereoisomer has a unique three-dimensional arrangement of its substituent groups, which can be designated as either cis (on the same side of the ring) or trans (on opposite sides of the ring) relative to each other. For example, in the structurally related compound 1,2,4-trimethylcyclohexane (B44741), which also has eight diastereomers existing as four pairs of enantiomers, various cis and trans configurations are possible. researchgate.net
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. libretexts.org They differ only in their interaction with plane-polarized light (one enantiomer rotating it to the right, the (+)- or d-form, and the other to the left, the (-)- or l-form) and in their interactions with other chiral molecules. libretexts.org Diastereomers, on the other hand, have different physical and chemical properties. libretexts.org This difference in properties is key to their separation.
Table 1: Possible Stereoisomers of this compound
| Isomer Type | Number of Isomers | Key Characteristics |
| Stereoisomers | 8 | Same molecular formula and connectivity, different spatial arrangement. |
| Enantiomeric Pairs | 4 | Non-superimposable mirror images. |
| Diastereomers | Multiple pairs | Stereoisomers that are not mirror images of each other. |
This table is based on the theoretical number of stereoisomers for a molecule with three chiral centers.
Conformational Analysis of the Cyclohexane Ring in this compound
The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation, which minimizes both angle strain and torsional strain. pressbooks.pub In a substituted cyclohexane like this compound, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). pressbooks.pub Through a process called ring flip, one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. illinois.edu
The stability of a particular chair conformer is largely determined by the steric interactions of the substituents. Axial substituents experience greater steric hindrance, known as 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. libretexts.orgopenochem.org Consequently, chair conformations with larger substituents in the equatorial position are generally more stable. libretexts.org
For this compound, the conformational equilibrium will be influenced by the three methyl groups and the hydroxymethyl group. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.
Table 2: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | ~1.7 |
| -CH₂OH (Hydroxymethyl) | ~1.7 |
The most stable conformation of a given isomer of this compound will be the one that minimizes the total steric strain from 1,3-diaxial interactions. This generally means the chair conformation where the maximum number of bulky groups, particularly the methyl and hydroxymethyl groups, occupy equatorial positions. For isomers where a choice must be made between placing different groups in axial positions, the group with the lower A-value would preferentially occupy the axial position to minimize steric strain. Given the similar A-values of methyl and hydroxymethyl groups, the conformational analysis can be complex, and the precise equilibrium distribution would depend on the specific stereoisomer.
Isolation and Separation Techniques for Isomers
The separation of the various isomers of this compound is essential for studying their individual properties. Due to their differing physical properties, diastereomers can often be separated by conventional techniques such as fractional distillation or chromatography. google.com
Fractional Distillation of Diastereomeric Derivatives: A common strategy for separating diastereomeric alcohols involves converting them into a mixture of diastereomeric esters by reaction with a chiral resolving agent, such as an enantiomerically pure carboxylic acid. libretexts.org These resulting diastereomeric esters have different boiling points and can be separated by fractional distillation. google.com Subsequent hydrolysis of the separated esters then yields the individual, enantiomerically pure or enriched alcohols. google.comlibretexts.org
Chromatographic Methods: Chromatography is a powerful tool for the separation of isomers. chromatographyonline.com
Gas Chromatography (GC): Chiral gas chromatography is particularly well-suited for the separation of volatile enantiomers, such as those found in fragrance and flavor compounds. chromatographyonline.comgcms.cz By using a chiral stationary phase, often based on derivatized cyclodextrins, it is possible to achieve separation of enantiomeric pairs. gcms.cz Different enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation. This technique has been successfully applied to the analysis of various terpene alcohols and other chiral fragrance components. gcms.czjmaterenvironsci.com
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for isomer separation. For the separation of diastereomers, standard normal-phase or reverse-phase HPLC can be employed. mdpi.com To separate enantiomers, chiral stationary phases (CSPs) are used. The separation of diastereomeric esters, formed by reacting the alcohol with a chiral derivatizing agent, can also be readily achieved using HPLC. mdpi.com
Table 3: Overview of Isomer Separation Techniques
| Technique | Principle | Application to this compound |
| Fractional Distillation | Separation based on differences in boiling points. | Can be used to separate diastereomers, especially after conversion to diastereomeric esters. google.com |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Suitable for the analytical and preparative separation of the volatile enantiomers. chromatographyonline.comgcms.cz |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral stationary phase or by separating diastereomeric derivatives. | Effective for both analytical and preparative scale separation of enantiomers and diastereomers. mdpi.com |
While these techniques are generally applicable to the separation of alicyclic alcohol isomers, specific, optimized protocols for this compound are not extensively documented in the scientific literature. The development of such a protocol would likely involve screening various chiral stationary phases and optimizing chromatographic conditions to achieve the desired resolution of all eight stereoisomers.
Spectroscopic Characterization of 1,2,4 Trimethylcyclohexyl Methanol and Its Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of (1,2,4-Trimethylcyclohexyl)methanol, a molecule with multiple stereocenters. The chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the stereochemistry of the methyl and hydroxymethyl groups on the cyclohexane (B81311) ring.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous non-equivalent protons and the potential for overlapping signals. The chemical shifts of the protons are influenced by the electron-withdrawing effect of the hydroxyl group and the local magnetic anisotropy of the C-C and C-O bonds.
The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet or a multiplet, with the chemical shift influenced by hydrogen bonding and the solvent used. The proton of the hydroxyl group (-OH) typically presents as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. The methine protons on the cyclohexane ring (CH) will resonate at different frequencies depending on their axial or equatorial orientation and the substitution pattern of the adjacent carbon atoms. The methyl protons (CH₃) will appear as singlets or doublets, with their chemical shifts providing valuable information about their position and stereochemical environment on the cyclohexane ring.
A detailed analysis of the coupling constants between adjacent protons can provide information about their dihedral angles, which is crucial for determining the relative stereochemistry of the substituents.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | Variable (typically 1.0-5.0) | Broad Singlet |
| -CH₂OH | 3.3 - 3.8 | Doublet or Multiplet |
| Ring CH | 0.8 - 2.0 | Multiplet |
| C1-CH₃ | 0.8 - 1.2 | Singlet |
| C2-CH₃ | 0.7 - 1.1 | Doublet |
| C4-CH₃ | 0.7 - 1.1 | Doublet |
Note: These are predicted ranges and actual values may vary depending on the specific stereoisomer and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis.aist.go.jp
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, the spectrum will show distinct signals for the carbon of the hydroxymethyl group (-CH₂OH), the quaternary carbon (C1), the methine carbons (C2, C4), the methylene (B1212753) carbons of the ring, and the carbons of the three methyl groups.
The chemical shift of the -CH₂OH carbon is typically in the range of 60-70 ppm. The chemical shifts of the ring carbons are sensitive to the conformation of the ring and the orientation of the substituents. For instance, an axial methyl group will cause a shielding (upfield shift) of the carbons at the γ-position (the γ-gauche effect). This effect is a powerful tool for stereochemical assignment.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| -CH₂OH | 60 - 70 |
| C1 | 35 - 45 |
| C2 | 30 - 40 |
| C4 | 25 - 35 |
| Ring CH₂ | 20 - 40 |
| C1-CH₃ | 15 - 25 |
| C2-CH₃ | 15 - 25 |
| C4-CH₃ | 15 - 25 |
Note: These are predicted ranges and actual values may vary depending on the specific stereoisomer and experimental conditions.
Advanced NMR Techniques for Stereochemical Elucidation
Due to the complexity of the one-dimensional NMR spectra and the presence of multiple stereoisomers, advanced NMR techniques are essential for the complete stereochemical elucidation of this compound.
Correlation Spectroscopy (COSY): This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the assignment of protons on adjacent carbon atoms within the cyclohexane ring and the hydroxymethyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around quaternary carbons, such as C1 in this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum can establish the relative stereochemistry of the methyl and hydroxymethyl groups on the cyclohexane ring, for example, by observing correlations between axial and equatorial protons or between substituents on the same face of the ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational and stereochemical differences.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of this compound is characterized by the vibrations of its functional groups. wikipedia.org A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring are observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol typically appears in the 1000-1050 cm⁻¹ region. The so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and various bending vibrations, which are unique to the specific stereoisomer. For an isomer, (2,4,6-Trimethylcyclohexyl) methanol (B129727), an FTIR spectrum has been recorded on a Bruker IFS 88 C instrument using a film technique. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-O Stretch | 1000 - 1050 | Medium to Strong |
| C-H Bend | 1375 - 1465 | Medium |
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations also give rise to strong signals in the Raman spectrum in the 2850-3000 cm⁻¹ region. The C-C stretching vibrations of the cyclohexane ring, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum, providing information about the ring conformation. The C-O stretching vibration is also observable. For the isomer, (2,4,6-Trimethylcyclohexyl) methanol, a Raman spectrum is available. rsc.org
Table 4: Characteristic Raman Shifts for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1375 - 1465 | Medium |
| C-C Stretch (Ring) | 800 - 1200 | Medium to Strong |
| C-O Stretch | 1000 - 1050 | Medium |
Theoretical Vibrational Analysis and Mode Assignment
A theoretical vibrational analysis for this compound, while not extensively published for this specific isomer, can be reliably predicted using computational methods such as Density Functional Theory (DFT). Such analyses are crucial for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry of the different stereoisomers of this compound and then calculating the harmonic vibrational frequencies. The assignment of these calculated frequencies to specific vibrational modes is typically accomplished through Potential Energy Distribution (PED) analysis.
The vibrational modes of this compound can be categorized into several distinct regions:
O-H and C-H Stretching Vibrations: The O-H stretching vibration of the primary alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of hydrogen-bonded alcohols. The C-H stretching vibrations of the methyl groups and the cyclohexane ring are predicted in the 2850-3000 cm⁻¹ range.
CH₂ and CH₃ Bending Vibrations: The scissoring and rocking modes of the CH₂ groups in the cyclohexane ring, along with the symmetric and asymmetric bending modes of the methyl groups, are expected to be observed in the 1350-1470 cm⁻¹ region.
C-O Stretching and O-H Bending Vibrations: The C-O stretching vibration of the primary alcohol is a key indicator and typically appears in the 1000-1260 cm⁻¹ range. The O-H in-plane bending vibration is also found in this region, often coupled with C-H bending modes.
Cyclohexane Ring Vibrations: The characteristic ring stretching and deformation vibrations of the cyclohexane skeleton, often referred to as "breathing" modes, occur in the fingerprint region between 700 and 1200 cm⁻¹.
Low-Frequency Vibrations: Torsional and skeletal deformation modes involving the entire molecule are found in the low-frequency region of the Raman spectrum, typically below 600 cm⁻¹.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3200-3600 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| CH₃ Asymmetric Bend | ~1465 |
| CH₂ Scissor | ~1450 |
| CH₃ Symmetric Bend | ~1375 |
| C-O Stretch | 1000-1260 |
| O-H Bend | 970-1200 |
| Cyclohexane Ring Breathing | 700-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and the differentiation of its isomers.
Fragmentation Pathways and Isomer Differentiation
Upon electron ionization (EI), this compound undergoes several characteristic fragmentation pathways. The molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 156 is often weak or absent in the spectra of cyclic alcohols due to facile fragmentation. youtube.com
Common fragmentation pathways include:
Loss of a Water Molecule: A prominent peak at m/z 138 ([M-18]⁺) is expected due to the elimination of a water molecule from the alcohol functional group.
Loss of a Methyl Group: Cleavage of one of the methyl groups results in a fragment at m/z 141 ([M-15]⁺).
Loss of the Hydroxymethyl Group: Alpha-cleavage can lead to the loss of the -CH₂OH group, resulting in a fragment at m/z 125.
Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a variety of smaller ions. A notable fragment for the isomeric (2,4,6-Trimethylcyclohexyl)methanol is observed at m/z 69, which is a common fragment in cyclic systems. nih.gov
The relative intensities of these fragment ions can vary between different stereoisomers of this compound, providing a basis for their differentiation, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).
Table 2: Predicted Key Mass Fragments of this compound
| Fragment | m/z |
| [M]⁺ | 156 |
| [M-CH₃]⁺ | 141 |
| [M-H₂O]⁺ | 138 |
| [M-CH₂OH]⁺ | 125 |
| [C₅H₉]⁺ | 69 |
| [C₄H₇]⁺ | 55 |
| [C₃H₅]⁺ | 41 |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound is a saturated cycloaliphatic alcohol. As it lacks any significant chromophores that absorb in the near-ultraviolet or visible regions of the electromagnetic spectrum, it is expected to be transparent in a standard UV-Vis spectroscopic analysis (200-800 nm). The electronic transitions available to this molecule are primarily high-energy σ → σ* and n → σ* transitions, which occur at wavelengths below 200 nm.
Vacuum Ultraviolet (VUV) Spectroscopy for Structural Isomers
To observe the electronic transitions of saturated compounds like this compound, Vacuum Ultraviolet (VUV) spectroscopy is required. The VUV spectrum would be characterized by strong absorption bands below 200 nm. These absorptions correspond to transitions of electrons from the non-bonding orbitals of the oxygen atom (n → σ) and from the sigma bonds of the C-C and C-H framework (σ → σ).
Computational and Theoretical Studies on 1,2,4 Trimethylcyclohexyl Methanol
Quantum Chemical Calculations of Molecular Structure and Energy
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of (1,2,4-Trimethylcyclohexyl)methanol. These first-principles approaches solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.
Density Functional Theory (DFT) has become a leading computational method in quantum chemistry, offering a favorable balance between accuracy and computational cost. q-chem.com It is used to investigate the electronic properties of molecules by calculating the electron density, rather than the complex many-electron wavefunction. q-chem.com For this compound, DFT calculations can predict a wide range of molecular properties.
Applications of DFT would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure) by finding the minimum energy conformation.
Energy Calculations: Calculating the total electronic energy, which is crucial for comparing the stability of different isomers and conformers.
Electronic Properties: Predicting properties such as the distribution of electron density, molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and the energies of frontier molecular orbitals (HOMO and LUMO). epstem.netscielo.org.mx The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua
Vibrational Frequencies: Calculating the vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure and functional groups. epstem.net
Below is a table of computed properties for this compound, similar to data obtained from DFT calculations and available in public databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H20O | PubChem nih.gov |
| Molecular Weight | 156.27 g/mol | Chemenu chemenu.com |
| Exact Mass | 156.151415257 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Complexity | 133 | PubChem nih.gov |
| XLogP3 | 2.8 | PubChem nih.gov |
Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. epstem.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations.
For this compound, ab initio studies would be employed to:
Provide a benchmark for results obtained from DFT and other less computationally expensive methods.
Accurately calculate bond energies, activation energies for reactions, and other thermochemical data.
Investigate excited electronic states and transition properties, which are important for understanding the molecule's response to light.
Like DFT, ab initio methods are used to compute molecular structures, energies, and various electronic properties, often with higher accuracy, albeit at a greater computational expense. semanticscholar.org
Conformational Landscape and Energy Minima Predictions
The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations, primarily the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. The presence of three methyl groups and a hydroxymethyl group as substituents leads to a complex conformational landscape with multiple stereoisomers (e.g., cis/trans isomers) and, for each, numerous conformers depending on whether the substituents are in axial or equatorial positions.
Computational methods are essential for exploring this landscape:
Potential Energy Surface (PES) Scan: Systematically rotating specific bonds (dihedral angles) in the molecule allows for the mapping of the potential energy surface. dntb.gov.ua This helps identify all possible stable conformers (local energy minima) and the transition states that connect them.
Energy Minimization: Starting from various initial geometries, energy minimization algorithms are used to locate the specific structures corresponding to the lowest energy points on the PES.
The relative energies of these conformers determine their population at a given temperature. Theoretical calculations can predict the energy difference between various isomers, identifying the most stable and therefore most abundant forms of this compound.
| Conformer Type | Key Substituent Positions | Predicted Relative Energy | Comment |
|---|---|---|---|
| Chair 1 | Equatorial/Axial combinations | Low | Generally the most stable conformation for cyclohexanes. |
| Chair 2 | Different Equatorial/Axial combinations | Low to Medium | Energy depends on the steric strain from 1,3-diaxial interactions. |
| Boat | Various | High | Unstable due to torsional strain and flagpole interactions. |
| Twist-Boat | Various | Medium-High | More stable than the boat but less stable than the chair conformer. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. frontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com
For this compound, MD simulations can provide insights into:
Liquid State Properties: Simulating a collection of molecules allows for the prediction of bulk properties such as density, viscosity, and diffusion coefficients. x-mol.com
Conformational Dynamics: Observing how the molecule transitions between different conformations in real-time, providing a dynamic view of the conformational landscape. youtube.com
Solvation Effects: Placing the molecule in a simulated solvent (like water or an organic solvent) to study how solvent molecules arrange around it and influence its behavior.
Phase Transitions: Large-scale MD simulations can be used to investigate the mechanisms of phase transitions, for example, from a liquid to a solid state. frontiersin.org
These simulations are crucial for connecting the properties of a single molecule to the macroscopic behavior of the material.
Reaction Mechanism Elucidation and Kinetic Modeling
Theoretical chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including decomposition and pyrolysis.
The thermal decomposition (pyrolysis) of substituted cyclohexanes is critical for understanding their stability and combustion characteristics. Studies on the closely related 1,2,4-trimethylcyclohexane (B44741) (T124MCH) provide significant insight into the likely pyrolysis pathways for this compound. researchgate.net
The primary decomposition pathways for trimethylcyclohexane structures at high temperatures include:
H-abstraction: A hydrogen atom is removed from the cyclohexane ring or a methyl group by a radical, creating a fuel radical. This is often a dominant initial step.
Unimolecular Ring-Opening: The cyclohexyl radical undergoes C-C bond scission, opening the ring to form an unsaturated open-chain radical.
Methyl Elimination: A methyl radical (CH₃) can be eliminated from the molecule, which is a significant pathway for fuel decomposition. researchgate.net
Following these initial steps, a complex network of subsequent reactions occurs, including beta-scission, isomerization, and recombination reactions, leading to the formation of smaller, stable molecules like alkenes (e.g., ethylene, propene) and aromatics (e.g., benzene, toluene). researchgate.netresearchgate.net The presence of the hydroxymethyl (-CH₂OH) group in this compound would introduce additional reaction pathways, such as dehydration (loss of water) and reactions involving the hydroxyl radical.
A simplified table of key reaction types in the pyrolysis of trimethylcyclohexyl structures is presented below.
| Reaction Type | Description | Key Products |
|---|---|---|
| H-Abstraction | Removal of a hydrogen atom by a radical species. | Fuel Radicals, Water (if from OH) |
| Unimolecular Ring-Opening | Isomerization of the cyclic radical to a linear radical. | Alkenyl Radicals |
| C-C Bond Fission (β-scission) | Breaking of a carbon-carbon bond, often leading to smaller molecules. | Ethylene, Propene, Butenes |
| Methyl/Hydroxymethyl Elimination | Loss of a methyl or hydroxymethyl radical from the parent molecule or radical. | Methyl Radical (CH₃), CH₂OH Radical |
| Dehydrogenation | Stepwise loss of hydrogen atoms, leading to unsaturated and aromatic compounds. | Benzene, Toluene, Xylenes |
Hydrogen Abstraction and Radical Reactions in Cyclohexyl Alcohols
The study of hydrogen abstraction and subsequent radical reactions in cyclohexyl alcohols is crucial for understanding their reactivity in various chemical environments, including atmospheric degradation and combustion processes. Computational and theoretical chemistry provide powerful tools to investigate the mechanisms and kinetics of these reactions at a molecular level. While specific computational studies on this compound are not extensively available in the public literature, the principles of radical chemistry and findings from studies on structurally similar cyclohexanols and alkanes offer significant insights.
Hydrogen abstraction reactions involve the removal of a hydrogen atom from the substrate by a radical species, leading to the formation of a new radical and a stable molecule. youtube.com The general form of this reaction can be represented as:
R-H + X• → R• + H-X
Where R-H is the cyclohexyl alcohol, X• is the abstracting radical (e.g., hydroxyl radical •OH, a halogen atom, or an alkyl radical), and R• is the resulting cyclohexyl alcohol radical.
The reactivity of different C-H bonds towards hydrogen abstraction is not uniform. It is influenced by several factors, including the bond dissociation energy (BDE) of the C-H bond, steric hindrance around the hydrogen atom, and the nature of the attacking radical. In general, the order of reactivity for different types of C-H bonds is:
tertiary > secondary > primary
This trend is primarily due to the lower BDE of tertiary C-H bonds, which leads to a more stable tertiary radical. In the context of cyclohexyl alcohols, the presence of the hydroxyl (-OH) group and alkyl substituents further influences this reactivity. The C-H bond on the carbon atom bearing the hydroxyl group (the α-carbon) is particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.
For this compound, there are several distinct types of hydrogen atoms that can be abstracted:
Primary hydrogens on the methyl groups.
Secondary hydrogens on the cyclohexane ring at positions 3, 5, and 6.
Tertiary hydrogens on the cyclohexane ring at positions 1, 2, and 4.
Primary hydrogens on the methanol (B129727) group (-CH₂OH).
The hydrogen of the hydroxyl group (-OH).
Computational studies on similar molecules, such as cyclopentane (B165970) and other alkanes, have employed methods like multi-structural variational transition state theory (MS-CVT) to calculate the rate constants for hydrogen abstraction by various radicals, including •H, •CH₃, and •C₂H₅. rsc.org These studies highlight the importance of considering multiple conformers and torsional anharmonicity, especially for flexible molecules like substituted cyclohexanes. rsc.org
The reaction with the hydroxyl radical (•OH) is of particular importance in atmospheric chemistry. Computational studies on other alcohols have shown that hydrogen abstraction from the α-carbon is often the dominant reaction pathway. nih.gov For this compound, this would correspond to the abstraction of a hydrogen from the -CH₂OH group.
Once a radical is formed on the cyclohexyl methanol backbone, it can undergo several subsequent reactions. These can include:
Reaction with oxygen: In an aerobic environment, the carbon-centered radical can react with molecular oxygen to form a peroxyl radical (ROO•). This is often the first step in oxidative degradation pathways.
Intramolecular rearrangement: The initial radical may rearrange to a more stable radical through hydrogen shifts.
Fragmentation: The radical may undergo C-C bond cleavage (scission) to form smaller molecules. For instance, radicals formed on the ring could lead to ring-opening reactions.
Radical-radical combination or disproportionation: Two radicals can combine to form a stable product or undergo disproportionation to form an alkene and an alkane. nih.gov
Below is an interactive data table summarizing the typical bond dissociation energies (BDEs) for different types of C-H bonds found in molecules similar to this compound. These values are indicative and can be used to predict the most likely sites of hydrogen abstraction.
| Bond Type | Example Location in this compound | Typical BDE (kcal/mol) | Relative Reactivity |
| Primary C-H | Methyl groups | ~100 | Low |
| Secondary C-H | Ring CH₂ groups | ~96 | Medium |
| Tertiary C-H | Ring CH groups | ~93 | High |
| α-C-H (to OH) | -CH₂OH group | ~94 | High |
| O-H | Hydroxyl group | ~104 | Very Low (for abstraction by most radicals) |
Chemical Reactivity and Derivatization of 1,2,4 Trimethylcyclohexyl Methanol
Oxidation Reactions of the Hydroxyl Group
In theory, as a primary alcohol, (1,2,4-Trimethylcyclohexyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used.
Expected Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be expected to convert the primary alcohol to the corresponding aldehyde, (1,2,4-trimethylcyclohexyl)carbaldehyde.
Expected Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically involving chromium trioxide (CrO3) in an acidic solution (Jones reagent) or potassium permanganate (B83412) (KMnO4), would likely oxidize the primary alcohol completely to (1,2,4-trimethylcyclohexyl)carboxylic acid.
However, no specific studies or documented examples of these oxidations for this compound were found in the searched literature.
Esterification and Etherification Reactions
The hydroxyl group is expected to readily undergo esterification and etherification.
Esterification: The reaction of this compound with a carboxylic acid under acidic catalysis (a Fischer esterification) would be expected to yield the corresponding ester. Similarly, reaction with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base would also produce esters.
Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would be a standard theoretical route to ethers of this compound. Acid-catalyzed dehydration of two molecules of the alcohol could also potentially form a diether, though this is often less efficient for primary alcohols and can be complicated by elimination reactions. byjus.com
Despite the fundamental nature of these reactions, no specific examples or research findings involving this compound could be located.
Cyclohexane (B81311) Ring Modifications and Transformations
The cyclohexane ring of this compound is a saturated alkane structure and is therefore generally unreactive except under harsh conditions. Theoretical transformations could include:
Free-Radical Halogenation: This would likely lead to a complex mixture of products, with halogenation occurring at various positions on the ring.
Ring-Opening: Reactions involving ring-opening would require high energy input and are not typical for this type of saturated carbocycle under standard laboratory conditions.
No literature was found describing any attempts at or findings related to the modification of the cyclohexane ring of this specific compound.
Synthesis of Functionally Related Compounds from this compound
From a synthetic standpoint, this compound could serve as a starting material for other compounds. For example, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, introducing a variety of other functional groups. The corresponding alkyl halide could be formed using reagents like thionyl chloride or phosphorus tribromide. These derivatives could then, in theory, be used to synthesize amines, nitriles, or other carbon-carbon bond-containing structures.
Again, these are projections based on general organic chemistry principles. The actual execution and outcomes of such synthetic routes for this compound are not documented in the available scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1,2,4-Trimethylcyclohexyl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclohexane ring functionalization. A common approach involves starting with substituted cyclohexanones (e.g., 1,2,4-trimethylcyclohexanone) followed by reduction using NaBH₄ or LiAlH₄ in methanol or ethanol under inert atmospheres .
- Key Variables :
- Catalysts : Transition metal catalysts (e.g., Pd/C) may enhance selectivity.
- Solvent Polarity : Polar solvents like methanol improve intermediate solubility but may require post-reaction purification via column chromatography .
- Yield Optimization : Monitor reaction progress using TLC or GC-MS, adjusting stoichiometry and temperature (typical range: 0–25°C for reductions).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Recommended Methods :
- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃) to resolve methyl and hydroxyl proton signals. The cyclohexyl ring protons typically appear as multiplet clusters between δ 1.0–2.5 ppm .
- FT-IR : Confirm hydroxyl presence via broad O-H stretches (~3200–3600 cm⁻¹) and C-O stretches (~1050–1100 cm⁻¹) .
- HPLC : Use reverse-phase columns (C18) with methanol/water mobile phases for purity analysis, referencing internal standards like bis(cis-3,3,5-trimethylcyclohexyl) phthalate .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Experimental Design :
- Accelerated Stability Testing : Expose samples to temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) over 1–6 months.
- Degradation Analysis : Monitor via HPLC for byproduct formation and NMR for structural changes. Hydroxyl group oxidation to ketones is a key degradation pathway .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in catalytic efficiency during this compound synthesis?
- Data Analysis Framework :
- Kinetic Studies : Compare reaction rates under homogeneous (e.g., PtO₂) vs. heterogeneous (e.g., Pd/C) catalysis. Contradictions may arise from steric hindrance due to the 1,2,4-trimethyl substitution pattern, reducing catalyst accessibility .
- Computational Modeling : Use DFT calculations to map energy barriers for intermediate steps, identifying bottlenecks in cyclohexane ring reduction .
Q. How can the compound’s reactivity be tailored for applications in polymer science or drug delivery?
- Functionalization Strategies :
- Esterification : React with methacrylic anhydride to form 3,3,5-trimethylcyclohexyl methacrylate, a monomer for UV-resistant coatings (e.g., automotive clearcoats). Optimize using central composite experimental designs to balance hardness and solids content .
- Drug Conjugates : Link the hydroxyl group to pharmacophores (e.g., triazoles) via Mitsunobu reactions, leveraging its lipophilic cyclohexyl backbone to enhance blood-brain barrier penetration .
Q. What analytical approaches resolve discrepancies in reported toxicity profiles of structurally related cyclohexyl alcohols?
- Comparative Toxicology :
- In Vitro Assays : Use HepG2 cells to compare this compound’s cytotoxicity with analogs like 3,3,5-trimethylcyclohexanol. Note metabolic differences via CYP450 inhibition studies .
- Environmental Impact : Apply OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) to evaluate aquatic toxicity, cross-referencing HPV data from the EPA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
